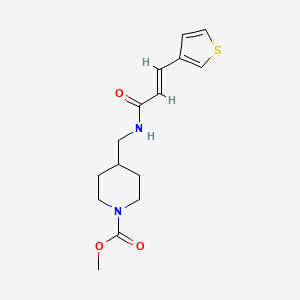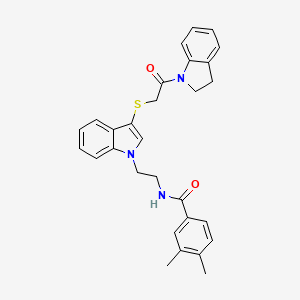
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is an intriguing compound due to its complex structure and potential applications across various scientific disciplines. This compound combines elements of indole and benzamide, which are known for their broad pharmacological activities. The synthesis and study of this molecule provide insights into novel chemical reactions and mechanisms that can be leveraged in multiple areas of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide typically involves several key steps:
Indole Formation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Linkage: The incorporation of the thioether group often requires the use of a nucleophilic substitution reaction where a suitable halide reacts with a thiol compound.
Amide Bond Formation: The final amide bond can be formed through a coupling reaction using reagents like carbodiimides (e.g., DCC) or through a condensation reaction involving an acid chloride and an amine.
Industrial Production Methods: Industrial synthesis would likely involve optimized processes using automated reactors, with stringent control over reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis might be employed to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction of certain functional groups within the compound might produce more stable or reactive intermediates.
Substitution: Both the indole and benzamide parts can participate in electrophilic or nucleophilic substitution reactions, modifying the functional groups attached to these cores.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides, under varying conditions (e.g., acidic or basic).
Major Products: The major products of these reactions would depend on the specific conditions used but could include derivatives of the indole or benzamide rings with modified functional groups.
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Exploration of reaction mechanisms and development of new synthetic methodologies.
Biology:
Potential for use in bioactive studies due to the presence of indole and benzamide, which are known to interact with various biological targets.
Medicine:
Investigation into its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry:
Application in the development of novel materials or as a precursor for manufacturing specific pharmaceuticals or agrochemicals.
Wirkmechanismus
The compound’s mechanism of action would vary based on its specific application but might involve:
Binding to specific proteins or enzymes: This could alter the function of these proteins, leading to therapeutic effects.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis, depending on the biological target.
Comparison:
Structure-Activity Relationship (SAR): Similar compounds might include other indole-based molecules or benzamide derivatives.
Uniqueness: The combination of indole, thioether, and benzamide within a single molecule is relatively unique and offers a distinctive set of chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Indole-3-carbinol, tryptophan.
Benzamide Derivatives: Metoclopramide, N-(2-benzoylphenyl)-L-tyrosine.
Thioether Compounds: Methionine, thioguanine.
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2S/c1-20-11-12-23(17-21(20)2)29(34)30-14-16-31-18-27(24-8-4-6-10-26(24)31)35-19-28(33)32-15-13-22-7-3-5-9-25(22)32/h3-12,17-18H,13-16,19H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUKHWXBZYYHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)


![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)
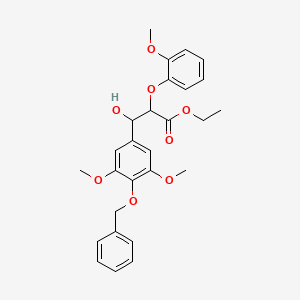
![methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2926799.png)
![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)
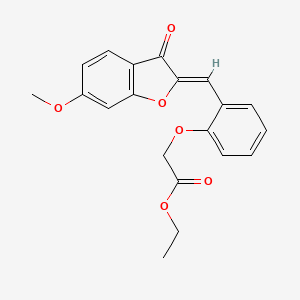
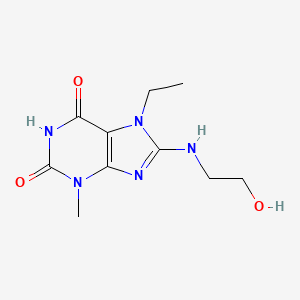
![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)
![ethyl 5-(2-chloroacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)
